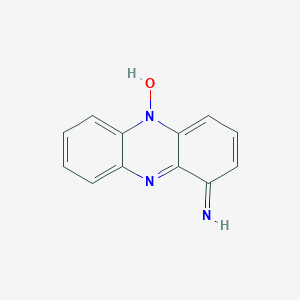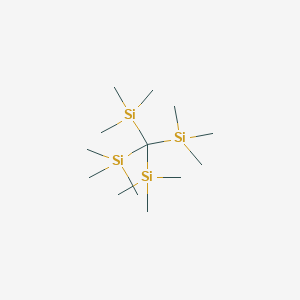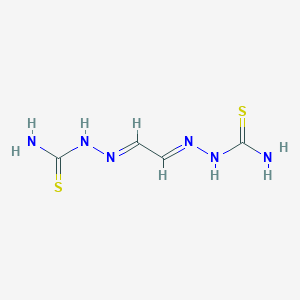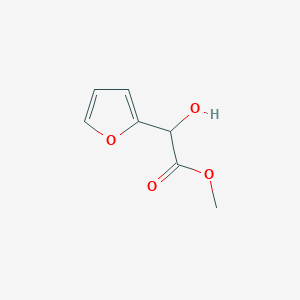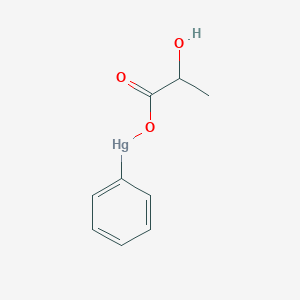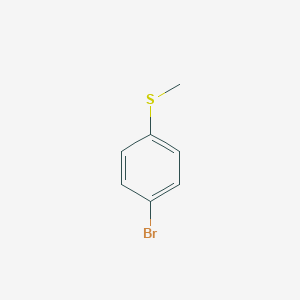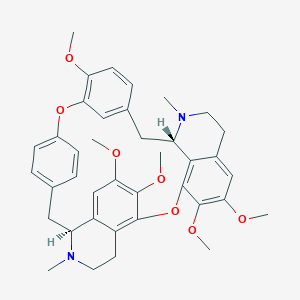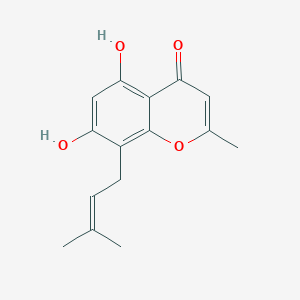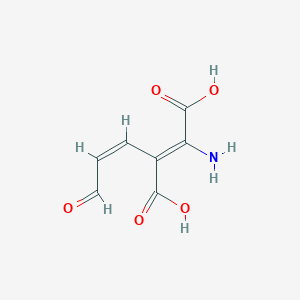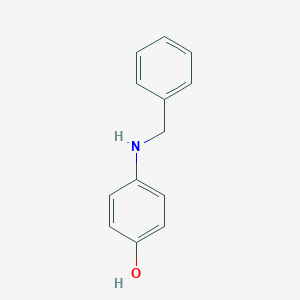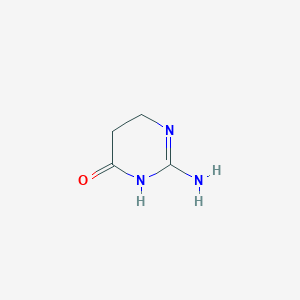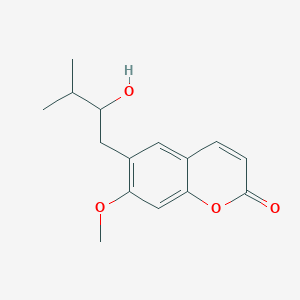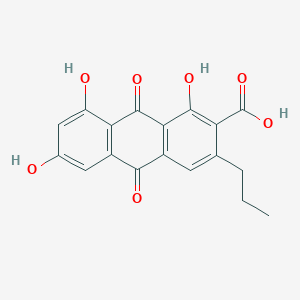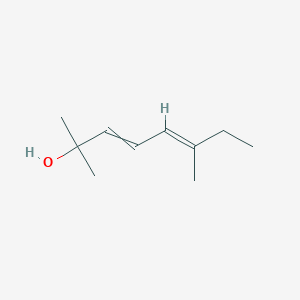
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- is a naturally occurring compound found in various plants and fruits. It is commonly known as geraniol and has a pleasant rose-like aroma. Geraniol is widely used in the fragrance industry and has also shown potential in various scientific research applications.
作用機序
The mechanism of action of geraniol is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Geraniol has also been shown to interfere with the cell membrane of bacteria and fungi, leading to their death.
生化学的および生理学的効果
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system and reduce oxidative stress. Additionally, geraniol has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using geraniol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Additionally, geraniol is readily available and relatively inexpensive compared to other natural compounds. However, one limitation of using geraniol in lab experiments is its volatility, which can make it difficult to handle and measure accurately.
将来の方向性
There are several future directions for research on geraniol, including its potential as a natural insecticide, its use in cancer therapy, and its potential as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of geraniol and its effects on various physiological systems.
合成法
Geraniol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing geraniol is through the reduction of geranyl acetate using sodium borohydride.
科学的研究の応用
Geraniol has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and insecticidal properties. Studies have shown that geraniol has anticancer properties and can induce apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for use in the food and pharmaceutical industries. Additionally, geraniol has shown insecticidal properties and can be used as a natural insecticide.
特性
CAS番号 |
18675-17-7 |
|---|---|
製品名 |
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
InChIキー |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
異性体SMILES |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
正規SMILES |
CCC(=CC=CC(C)(C)O)C |
その他のCAS番号 |
18675-17-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



